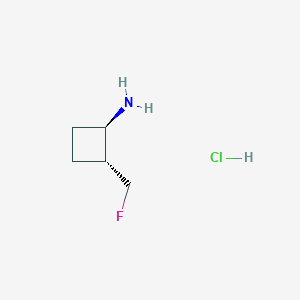

(1R,2R)-2-(Fluoromethyl)cyclobutan-1-amine;hydrochloride

Description

(1R,2R)-2-(Fluoromethyl)cyclobutan-1-amine hydrochloride is a chiral cyclobutane derivative featuring a fluoromethyl substituent at the 2-position and an amine group at the 1-position, stabilized as a hydrochloride salt. Its molecular formula is C₅H₁₁ClFN, with a molecular weight of 155.60 g/mol. The (1R,2R) stereochemistry is critical for its interactions with biological targets, particularly in central nervous system (CNS) drug candidates, where fluorinated groups enhance blood-brain barrier penetration and metabolic stability . The cyclobutane ring introduces moderate ring strain, balancing conformational rigidity and flexibility for receptor binding.

Properties

IUPAC Name |

(1R,2R)-2-(fluoromethyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c6-3-4-1-2-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXGPLFARTGGIJN-UYXJWNHNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1CF)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1CF)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(Fluoromethyl)cyclobutan-1-amine;hydrochloride typically involves the following steps:

Formation of the Cyclobutane Ring: This can be achieved through [2+2] cycloaddition reactions involving alkenes.

Introduction of the Fluoromethyl Group: This step often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

Reduction: Reduction reactions can be used to modify the fluoromethyl group or reduce any oxidized forms of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

Oxidation: Formation of imines or oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

(1R,2R)-2-(Fluoromethyl)cyclobutan-1-amine;hydrochloride: has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

Biological Studies: It can be used to study the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways.

Industrial Applications:

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Fluoromethyl)cyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and pharmacological distinctions between the target compound and analogs:

Pharmacological Implications

- Fluorinated Substituents: The fluoromethyl group in the target compound balances lipophilicity and polarity, optimizing CNS penetration . In contrast, the trifluoromethyl group in the cyclopropane analog () enhances metabolic stability but may reduce solubility due to extreme hydrophobicity .

Ring Size and Strain :

- Cyclopropane () imposes significant ring strain, favoring planar conformations that may limit compatibility with certain receptors. Cyclobutane’s larger ring reduces strain while maintaining rigidity, enabling better alignment with target geometries .

- Cyclohexane () offers flexibility but reduces conformational specificity, often leading to off-target effects in drug candidates .

Stereochemistry :

- The (1R,2R) configuration in the target compound is critical for chiral recognition in biological systems. For example, the (1R,2S) diastereomer () would exhibit distinct binding kinetics due to altered spatial arrangement .

Biological Activity

(1R,2R)-2-(Fluoromethyl)cyclobutan-1-amine;hydrochloride is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of central nervous system disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclobutane ring substituted with a fluoromethyl group and an amine functional group. This unique structure contributes to its reactivity and biological properties. The presence of the fluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | C5H10ClFN |

| Molecular Weight | 139.59 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in water |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The fluoromethyl group enhances binding affinity and selectivity, while the amine group facilitates hydrogen bonding and electrostatic interactions with target proteins. These interactions can modulate protein activity, leading to various biological effects.

Biological Studies and Findings

Research has demonstrated that this compound exhibits significant biological activities:

- Anticancer Activity : Preliminary studies indicate that the compound may possess anticancer properties comparable to established chemotherapeutics like cisplatin. In vitro assays have shown that it can inhibit cancer cell proliferation effectively.

- Neuroprotective Effects : Given its structural similarity to known neuroactive compounds, it is hypothesized that this compound may influence neurotransmitter systems, potentially offering neuroprotective benefits.

Case Studies

- In Vitro Studies : A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

- Animal Models : In vivo studies using murine models showed that administration of the compound led to reduced tumor growth rates compared to controls. Histological analysis indicated increased apoptosis in tumor tissues treated with the compound.

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| (1R,2R)-2-(Chloromethyl)cyclobutan-1-amine | Contains a chloromethyl group | Moderate anticancer activity |

| (1R,2R)-2-(Hydroxymethyl)cyclobutan-1-amine | Hydroxymethyl substitution | Limited neuroprotective effects |

| (1R,2S)-2-(Trifluoromethyl)cyclobutan-1-amine | Trifluoromethyl group enhances lipophilicity | Notable anticancer properties |

Q & A

Q. What are the recommended synthetic routes for (1R,2R)-2-(Fluoromethyl)cyclobutan-1-amine hydrochloride?

- Methodological Answer : The synthesis typically involves:

Cyclobutane Ring Formation : Start with cyclobutanone derivatives. For fluorinated analogs, introduce fluorine via electrophilic fluorination or halogen exchange (e.g., using DAST or Deoxo-Fluor) .

Reductive Amination : React the ketone intermediate with ammonia or a primary amine under hydrogenation conditions (e.g., NaBH₃CN or catalytic hydrogenation) to introduce the amine group .

Resolution of Enantiomers : Use chiral chromatography or diastereomeric salt formation (e.g., tartaric acid derivatives) to isolate the (1R,2R) enantiomer .

Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol/water) .

Q. How can the stereochemical purity of this compound be confirmed?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak® IA/IB with a polar mobile phase to separate enantiomers and quantify purity (>99% ee) .

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis .

- Optical Rotation : Compare specific rotation values with literature data .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR (δ ~ -200 ppm for fluoromethyl group) and ¹H/¹³C NMR to confirm substitution patterns .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₁₂ClFN⁺) .

- Elemental Analysis : Confirm C, H, N, and Cl content (±0.4% tolerance) .

Q. How does the fluoromethyl group influence biological activity?

- Methodological Answer : Fluorine enhances lipophilicity (logP) and metabolic stability. Comparative studies with non-fluorinated analogs show:

- Increased receptor binding affinity (e.g., serotonin/dopamine receptors) due to electronegativity .

- Improved blood-brain barrier penetration in CNS-targeted studies .

Q. What in vitro assays are recommended for initial biological screening?

- Methodological Answer :

- Radioligand Binding Assays : Screen against GPCRs (e.g., 5-HT₃, D₂ receptors) using [³H]-labeled ligands .

- Enzyme Inhibition Assays : Test against MAO-A/B or cytochrome P450 isoforms .

- Cell Viability Assays : Use HEK-293 or SH-SY5Y cell lines to assess cytotoxicity (IC₅₀) .

Advanced Research Questions

Q. How can enantiomeric resolution be optimized for large-scale synthesis?

- Methodological Answer :

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively acylate one enantiomer .

- Chiral Auxiliaries : Employ Evans’ oxazolidinones to control stereochemistry during cyclobutane ring formation .

- Simulated Moving Bed (SMB) Chromatography : Scale chiral separations with >95% yield and <5% solvent waste .

Q. What computational methods predict target interactions for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to GPCRs (e.g., serotonin receptors) .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns trajectories in GROMACS) .

- QSAR Modeling : Corrogate substituent effects (e.g., Hammett σ values for fluorine) on activity .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

- Methodological Answer :

- Analog Synthesis : Modify the fluoromethyl group (e.g., replace with -CH₂Cl, -CF₃) .

- Pharmacophore Mapping : Identify critical features (e.g., amine distance to fluoromethyl group) using MOE .

- 3D-QSAR : Perform CoMFA/CoMSIA on a library of 20+ derivatives to predict activity cliffs .

Q. How to resolve contradictions in receptor binding affinity data?

- Methodological Answer :

- Orthogonal Assays : Validate radioligand results (Kd) with surface plasmon resonance (SPR) or fluorescence polarization .

- Buffer Optimization : Test pH (6.5–7.5) and ion concentration effects on binding .

- Control Experiments : Rule out nonspecific binding using excess cold ligand .

Q. What strategies improve compound stability under physiological conditions?

- Methodological Answer :

- pH Stability Studies : Use HPLC to monitor degradation in simulated gastric fluid (pH 1.2–3.0) and plasma (pH 7.4) .

- Lyophilization : Stabilize hydrochloride salt by freeze-drying with trehalose .

- Prodrug Design : Mask the amine as a carbamate or acyloxyalkyl derivative to enhance oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.